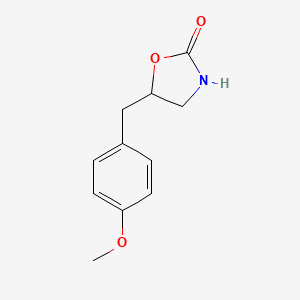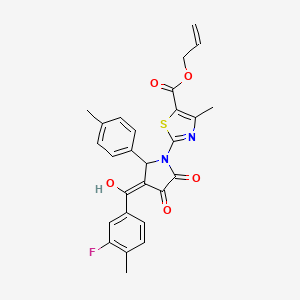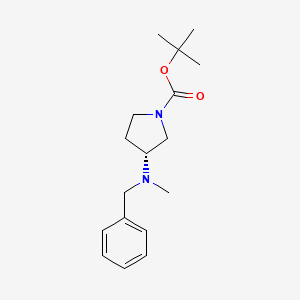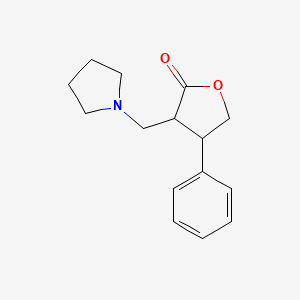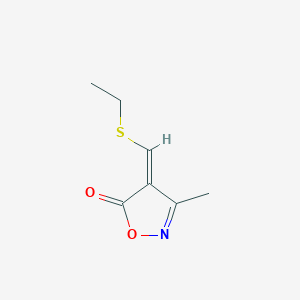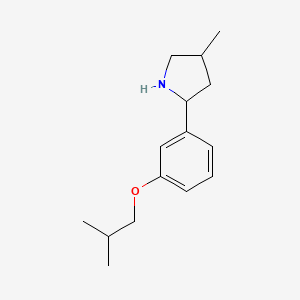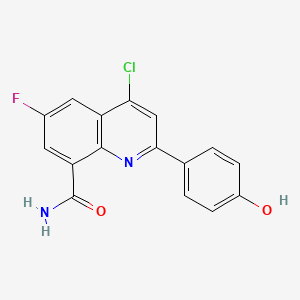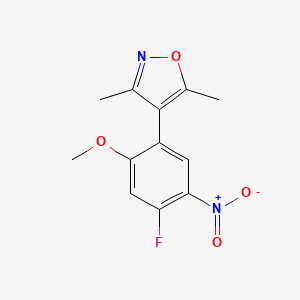
2-(1-Methylpyrrolidin-3-yl)ethanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylpyrrolidin-3-yl)ethanethioamide is an organic compound with a molecular weight of 158.27 g/mol. This compound is known for its unique blend of reactivity and stability, making it a valuable asset for research and development endeavors . It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an ethanethioamide group.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(1-Methylpyrrolidin-3-yl)ethanethioamide can be achieved through various synthetic routes. One common method involves the reaction of 1-methylpyrrolidine with ethanethioamide under controlled conditions. The reaction typically requires a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is carried out at a temperature range of 50-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
化学反応の分析
Types of Reactions
2-(1-Methylpyrrolidin-3-yl)ethanethioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The ethanethioamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted ethanethioamide derivatives.
科学的研究の応用
2-(1-Methylpyrrolidin-3-yl)ethanethioamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1-Methylpyrrolidin-3-yl)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .
類似化合物との比較
Similar Compounds
Pyrrolidin-2-ones: These compounds share the pyrrolidine ring structure but differ in their functional groups.
3-Iodopyrroles: These compounds have an iodine atom attached to the pyrrole ring, offering different reactivity and applications.
Uniqueness
2-(1-Methylpyrrolidin-3-yl)ethanethioamide is unique due to its specific combination of the pyrrolidine ring and ethanethioamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C7H14N2S |
|---|---|
分子量 |
158.27 g/mol |
IUPAC名 |
2-(1-methylpyrrolidin-3-yl)ethanethioamide |
InChI |
InChI=1S/C7H14N2S/c1-9-3-2-6(5-9)4-7(8)10/h6H,2-5H2,1H3,(H2,8,10) |
InChIキー |
UVTKPXYEEZCEJJ-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(C1)CC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


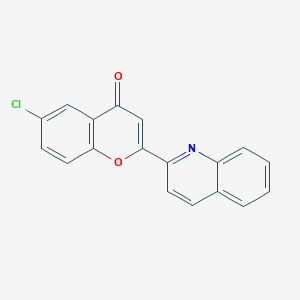
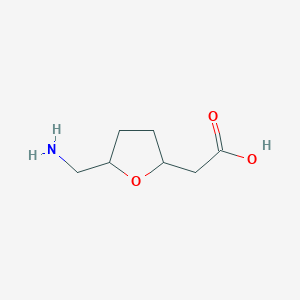

![1-[4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12880764.png)
